Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a difluorophenyl group, and a tetrahydropyridine ring, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of cyclopentanone with 2,4-difluorobenzaldehyde under acidic conditions to form an intermediate. This intermediate is then subjected to a series of reactions, including methylation and cyclization, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl 2,4-difluorophenyl ketone
- Cyclopentyl 2,4-difluorophenyl methanol
- Cyclopentyl 2,4-difluorophenyl thiazol-2-amine
Uniqueness
Cyclopentyl 4-(2,4-difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C18H19F2NO3 |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
cyclopentyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C18H19F2NO3/c1-10-17(18(23)24-12-4-2-3-5-12)14(9-16(22)21-10)13-7-6-11(19)8-15(13)20/h6-8,12,14H,2-5,9H2,1H3,(H,21,22) |
InChI Key |
LOAXUQYTDAJJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)F)F)C(=O)OC3CCCC3 |
Origin of Product |
United States |
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